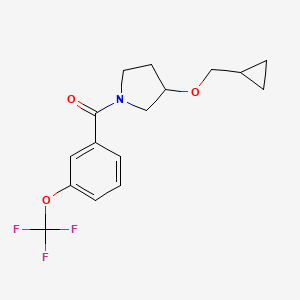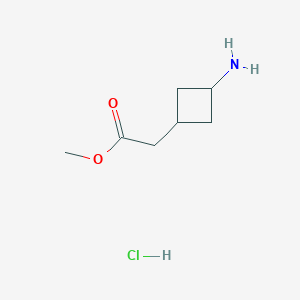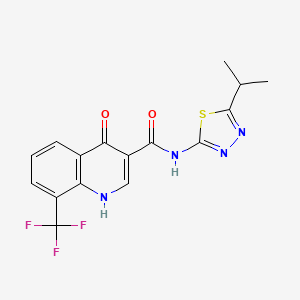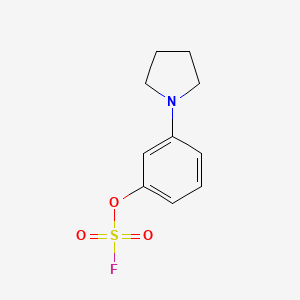
(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone” is a chemical compound . It is also known as “(4-Methoxyphenyl)(4-nitrophenyl)methanone” with a molecular formula of CHNO . Its average mass is 257.241 Da and its monoisotopic mass is 257.068817 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of CHNO . It has an average mass of 257.241 Da and a monoisotopic mass of 257.068817 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of CHNO, an average mass of 257.241 Da, and a monoisotopic mass of 257.068817 Da . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthetic Chemistry Applications
Clathrate Formation and Host-Guest Chemistry : Eto et al. (2011) discussed the role of aromatic compounds similar to (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone in clathrate formation with benzene, highlighting the importance of edge-to-face interactions between aromatic rings in the formation of inclusion complexes. This research provides insights into the molecular basis of host-guest chemistry and its potential for developing novel clathrate materials (Eto et al., 2011).
Catalysis and Reduction Reactions : Watanabe et al. (1984) demonstrated the effectiveness of using formic acid in the presence of ruthenium catalysts for the reduction of nitroarenes, including compounds with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes. This research underscores the catalytic potential of this compound derivatives in organic synthesis (Watanabe et al., 1984).
Potential Therapeutic Applications
- Parkinson’s Disease Research : Wang et al. (2017) explored the synthesis of a PET imaging agent for Parkinson's disease, starting from precursors related to this compound. This work emphasizes the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Materials Science Applications
- Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and analyzed the molecular structure of a compound similar to this compound, providing valuable data on its crystallographic properties. Such studies are crucial for the development of materials with specific optical or electronic characteristics (Lakshminarayana et al., 2009).
Properties
IUPAC Name |
(3-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-13(16(18)19)12(15)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQJRUXVZLXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)



![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)





![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)
